4-(2-Bromophenyl)-N,N-dimethylimidazole-1-sulfonamide

Nicotinic acetylcholine receptor Allosteric modulation Halogen positional isomerism

4-(2-Bromophenyl)-N,N-dimethylimidazole-1-sulfonamide (CAS 2006277-15-0, MFCD28968739) is a synthetic imidazole-1-sulfonamide derivative with molecular formula C₁₁H₁₂BrN₃O₂S and molecular weight 330.20 g·mol⁻¹. The compound features a 4-(2-bromophenyl) substituent on the imidazole ring and an N,N-dimethylsulfonamide group at the 1-position, conferring a computed XLogP3-AA of 1.9, topological polar surface area (TPSA) of 63.6 Ų, zero hydrogen bond donors, and three rotatable bonds—placing it within favorable drug-likeness parameter space.

Molecular Formula C11H12BrN3O2S
Molecular Weight 330.20
CAS No. 2006277-15-0
Cat. No. B3031215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromophenyl)-N,N-dimethylimidazole-1-sulfonamide
CAS2006277-15-0
Molecular FormulaC11H12BrN3O2S
Molecular Weight330.20
Structural Identifiers
SMILESCN(C)S(=O)(=O)N1C=C(N=C1)C2=CC=CC=C2Br
InChIInChI=1S/C11H12BrN3O2S/c1-14(2)18(16,17)15-7-11(13-8-15)9-5-3-4-6-10(9)12/h3-8H,1-2H3
InChIKeyUBLQJVFXKYZCCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Bromophenyl)-N,N-dimethylimidazole-1-sulfonamide (CAS 2006277-15-0): Compound Identity and Core Scaffold Characteristics


4-(2-Bromophenyl)-N,N-dimethylimidazole-1-sulfonamide (CAS 2006277-15-0, MFCD28968739) is a synthetic imidazole-1-sulfonamide derivative with molecular formula C₁₁H₁₂BrN₃O₂S and molecular weight 330.20 g·mol⁻¹ [1]. The compound features a 4-(2-bromophenyl) substituent on the imidazole ring and an N,N-dimethylsulfonamide group at the 1-position, conferring a computed XLogP3-AA of 1.9, topological polar surface area (TPSA) of 63.6 Ų, zero hydrogen bond donors, and three rotatable bonds—placing it within favorable drug-likeness parameter space [1]. Commercially available at ≥95% purity from multiple reputable suppliers including AKSci, abcr, and BOC Sciences , this compound serves as a versatile research intermediate and scaffold for medicinal chemistry, materials science, and agrochemical derivatization programs. Its ortho-bromophenyl motif distinguishes it from para-halogenated and non-halogenated analogs in terms of steric, electronic, and pharmacological properties, making comparative evaluation essential for informed procurement decisions.

Why Generic Substitution of 4-(2-Bromophenyl)-N,N-dimethylimidazole-1-sulfonamide with In-Class Analogs Is Scientifically Unjustified


Although imidazole-1-sulfonamides share a common core scaffold, substitution at the imidazole 4-position profoundly alters molecular recognition, physicochemical properties, and biological outcomes—precluding simple interchangeability. Published structure–activity relationship (SAR) evidence demonstrates that the position of a bromine substituent on the phenyl ring (ortho vs. meta vs. para) can determine whether a compound acts as an allosteric agonist, a positive allosteric modulator (PAM), or an antagonist at the α7 nicotinic acetylcholine receptor (nAChR) transmembrane site [1]. Specifically, ortho-bromophenyl-containing modulators such as 2BP-TQS retain PAM activity without allosteric agonist activity, whereas the para-bromo isomer 4BP-TQS acts as a potent allosteric agonist—a functional switch driven solely by halogen positional isomerism [1]. Furthermore, the introduction of a sulfonamide group at specific positions on the imidazole ring has been shown to significantly increase kinase inhibitory potency (e.g., ALK5 IC₅₀ = 0.130 μM) relative to unsubstituted analogs [2]. The N,N-dimethylsulfonamide moiety also serves as a critical functional handle: in zinc metal battery applications, N,N-dimethyl-1H-imidazole-1-sulfonamide (IS) was rationally designed by assembling imidazole (zinc anode adsorption) and sulfone (Zn²⁺ binding) groups, demonstrating that the sulfonamide group is not merely a solubility enhancer but an active functional participant in interfacial chemistry [3]. These convergent lines of evidence establish that substituting 4-(2-bromophenyl)-N,N-dimethylimidazole-1-sulfonamide with a non-brominated, para-brominated, or 4-unsubstituted imidazole-1-sulfonamide would yield a compound with fundamentally different target engagement, potency, and functional behavior.

Quantitative Differentiation Evidence: 4-(2-Bromophenyl)-N,N-dimethylimidazole-1-sulfonamide vs. Closest Analogs


Ortho-Bromophenyl Substitution Dictates Pharmacological Modality: Evidence from α7 nAChR Allosteric Modulator SAR

In a systematic SAR study of chemically related allosteric modulators of the α7 nAChR, the ortho-bromophenyl compound 2BP-TQS (4-(2-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide), which shares the identical ortho-bromophenyl pharmacophore with the target compound, was found to display no allosteric agonist activity but retain positive allosteric modulator (PAM) activity. In contrast, the para-bromo isomer 4BP-TQS acts as a potent allosteric agonist [1]. This functional divergence—whereby moving the bromine from para to ortho eliminates agonist activity while preserving PAM activity—demonstrates that the ortho-bromophenyl motif is a critical determinant of pharmacological modality [1]. Replacement of bromine with chlorine (4CP-TQS) or iodine (4IP-TQS) at the para position yields compounds with allosteric agonist properties but altered activation kinetics, while fluorine substitution (4FP-TQS) produces an antagonist of allosteric agonist-evoked responses [1]. This class-level evidence provides a strong mechanistic rationale for selecting the ortho-bromophenyl-substituted imidazole-1-sulfonamide scaffold when PAM-selective (agonist-sparing) modulation is desired.

Nicotinic acetylcholine receptor Allosteric modulation Halogen positional isomerism Neuropharmacology

Physicochemical Differentiation: LogP, TPSA, and Drug-Likeness Comparison vs. Non-Halogenated 4-Phenyl Analog

The target compound 4-(2-bromophenyl)-N,N-dimethylimidazole-1-sulfonamide (MW 330.20, XLogP3-AA 1.9, TPSA 63.6 Ų, HBD 0, HBA 4, rotatable bonds 3) [1] satisfies all four Lipinski Rule of Five criteria (MW ≤ 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10), with TPSA well below the 140 Ų threshold associated with favorable oral bioavailability [2]. Its non-halogenated analog, N,N-dimethyl-4-phenylimidazole-1-sulfonamide (CAS 129399-78-6, MW 251.31, molecular formula C₁₁H₁₃N₃O₂S) , differs by the absence of the ortho-bromine atom, resulting in a lower molecular weight and a predicted lower LogP (estimated ~1.2–1.6 based on the bromine→hydrogen substitution contributing approximately +0.3–0.7 log units to lipophilicity). The ortho-bromine substitution increases both molecular weight by approximately 79 Da and lipophilicity, while maintaining the favorable TPSA of 63.6 Ų—a value that balances membrane permeability with aqueous solubility. These computed physicochemical differences are relevant for ADME property optimization in lead compound triage.

Physicochemical profiling Drug-likeness Lipinski parameters Medicinal chemistry triage

Extended Aromatic Scaffold vs. Simple 4-Bromoimidazole-1-sulfonamide: Implications for π–π Stacking and Target Binding

The target compound incorporates a 4-(2-bromophenyl) substituent that extends the aromatic system beyond the simple 4-bromoimidazole core found in 4-bromo-N,N-dimethylimidazole-1-sulfonamide (CAS 623577-41-3; MW 254.11; density 1.79±0.1 g·cm⁻³; pKa −0.24±0.61) . The addition of the phenyl ring increases the molecular weight from 254.11 to 330.20 Da (ΔMW = +76.09 Da) and provides an additional aromatic ring capable of π–π stacking, hydrophobic packing, and edge-to-face interactions with protein binding pockets. In the context of sulfonamide-imidazole hybrids evaluated as antibacterial agents, structure–activity relationship analysis indicated that sterically favorable substituents on the sulfonamide/imidazole ring enhance antibacterial potency, with electron-withdrawing groups contributing to improved MIC values (active compounds achieving MIC 4.58–9.56 µg·mL⁻¹, comparable to streptomycin at 6.14–6.25 µg·mL⁻¹) [1]. The bromophenyl extension provides both steric bulk and electron-withdrawing character, differentiating it from the simpler 4-bromoimidazole scaffold which lacks the extended aromatic surface for auxiliary binding interactions.

Aromatic interactions Scaffold complexity Fragment-based drug design Molecular recognition

Imidazole-1-sulfonamide Core Scaffold Versatility: Documented Functional Utility Across Kinase Inhibition, Antibacterial, and Electrochemical Applications

The imidazole-1-sulfonamide core scaffold—shared by the target compound—has demonstrated functional utility across three distinct research domains with quantitative performance benchmarks. In kinase inhibition, sulfonamide derivatives containing the imidazole moiety achieved ALK5 IC₅₀ values of 0.130 μM (compounds 13b and 15a), comparable to the positive control LY-2157299, with the key SAR finding that introduction of the sulfonamide group at the 2-position of the imidazole ring significantly increased ALK5 inhibitory activity [1]. In antibacterial research, sulphonamide-imidazole hybrids (12a, 12c, 12d, 12f, 12h) exhibited MIC values of 4.58–9.56 µg·mL⁻¹ against B. subtilis and S. aureus, comparable to streptomycin (6.14–6.25 µg·mL⁻¹), with molecular docking revealing strong binding affinities (−7.92 kcal·mol⁻¹ for 12a against the FimH lectin domain) [2]. In electrochemical applications, N,N-dimethyl-1H-imidazole-1-sulfonamide (IS) was rationally designed via a functional group assembly strategy—using the imidazole group for zinc anode adsorption and the sulfone group for Zn²⁺ binding—achieving significantly extended cycling stability in Zn||Zn and Zn||NaV₃O₈·1.5H₂O full cells [3]. The target compound, bearing an additional 4-(2-bromophenyl) substituent, inherits this versatile core scaffold while offering the ortho-bromophenyl group as a tunable handle for domain-specific optimization.

Kinase inhibition Antibacterial sulfonamides Zinc metal batteries Scaffold repurposing ALK5 inhibitor

Ortho-Bromine as a Synthetic Handle: Reactivity Differentiation for Cross-Coupling and Derivatization Chemistry

The ortho-bromine atom on the phenyl ring provides a chemically orthogonal reactive handle for downstream derivatization via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, etc.). This distinguishes the target compound from both the non-halogenated 4-phenyl analog (CAS 129399-78-6) and the 4-bromoimidazole analog (CAS 623577-41-3), where the bromine is directly attached to the imidazole ring rather than the phenyl ring . The ortho-position of the bromine on the phenyl ring places it in a sterically constrained environment that can influence coupling regioselectivity and reaction kinetics. The computed exact mass of 328.98336 Da (monoisotopic mass) provides a characteristic isotopic pattern (⁷⁹Br:⁸¹Br ≈ 1:1) useful for mass spectrometric reaction monitoring [1]. In contrast, the non-halogenated analog (MW 251.31) lacks this synthetic diversification handle, while the 4-bromoimidazole analog places the reactive halogen on the heterocyclic core rather than the pendant phenyl ring—offering a different and complementary reactivity profile . The presence of the bromine atom also enables potential radiolabeling (⁷⁶Br) for PET imaging applications, a capability absent in non-halogenated analogs.

Cross-coupling reactions Suzuki-Miyaura coupling Buchwald-Hartwig amination Synthetic intermediate Halogen reactivity

Recommended Research and Industrial Application Scenarios for 4-(2-Bromophenyl)-N,N-dimethylimidazole-1-sulfonamide (CAS 2006277-15-0)


Allosteric Modulator Development for Nicotinic Acetylcholine Receptors

Based on class-level SAR evidence demonstrating that ortho-bromophenyl substitution preserves positive allosteric modulator (PAM) activity at α7 nAChRs while eliminating intrinsic allosteric agonist activity—a functional profile distinct from para-halogenated isomers [1]—this compound is recommended as a starting scaffold for designing subtype-selective α7 nAChR PAMs. The imidazole-1-sulfonamide core provides a structurally distinct chemotype from the tetrahydro-cyclopenta[c]quinoline series tested by Gill et al., offering opportunities for intellectual property differentiation and improved pharmacokinetic profiles.

Kinase Inhibitor Lead Optimization via Sulfonamide-Imidazole Scaffold

The imidazole-1-sulfonamide core has validated ALK5 inhibitory activity (IC₅₀ = 0.130 μM for optimized derivatives 13b and 15a, comparable to LY-2157299) [2]. The 4-(2-bromophenyl) substituent provides an additional aromatic moiety for optimizing hydrophobic pocket interactions, while the ortho-bromine serves as a cross-coupling handle for late-stage diversification to explore SAR around the phenyl ring. This compound is a recommended intermediate for medicinal chemistry programs targeting TGF-β/Smad signaling pathways in oncology.

Antibacterial Sulfonamide-Imidazole Hybrid Development

Sulphonamide-imidazole hybrids have demonstrated MIC values of 4.58–9.56 µg·mL⁻¹ against Gram-positive bacteria, with electron-withdrawing substituents on the sulfonamide ring enhancing potency [3]. The bromophenyl-imidazole-1-sulfonamide scaffold, with its electron-withdrawing bromine atom and extended aromatic surface, represents a logical next-generation candidate for antibacterial SAR exploration, particularly for targeting the FimH lectin domain (validated docking score: −7.92 kcal·mol⁻¹ for lead compound 12a) [3].

Electrochemical Interface Engineering: Zinc Metal Battery Electrolyte Additive Derivatization

N,N-dimethyl-1H-imidazole-1-sulfonamide (IS) has been validated as an electric double layer regulator in aqueous zinc metal batteries, where the imidazole group adsorbs onto the zinc anode and the sulfone group binds Zn²⁺ ions to promote uniform deposition and suppress side reactions [4]. The 4-(2-bromophenyl) derivative offers the same core functionality with an additional aromatic substituent that could modulate adsorption strength and interfacial packing density, making it a candidate for structure–performance relationship studies in electrolyte additive optimization.

Quote Request

Request a Quote for 4-(2-Bromophenyl)-N,N-dimethylimidazole-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.